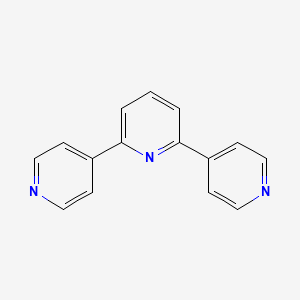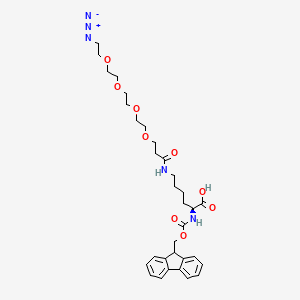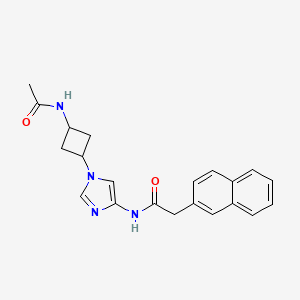![molecular formula C25H37Cl2N5O4S B11929363 1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-C2-NH2 dihydrochloride is a synthetic compound that belongs to the class of E3 ligase ligand-linker conjugates. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit the von Hippel-Lindau (VHL) protein, which plays a crucial role in the ubiquitin-proteasome system, leading to the degradation of target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves multiple steps, starting with the preparation of the core ligand structure. The synthetic route typically includes:
Formation of the Core Ligand: The core ligand is synthesized through a series of chemical reactions, including amide bond formation, esterification, and reduction.
Linker Attachment: A linker molecule is attached to the core ligand through a nucleophilic substitution reaction.
Final Conjugation: The final step involves the conjugation of the linker-ligand complex with the desired functional group, followed by purification and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of (S,R,S)-AHPC-C2-NH2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (S,R,S)-AHPC-C2-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(S,R,S)-AHPC-C2-NH2 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Plays a role in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a complex that targets specific proteins for ubiquitination. This process tags the target proteins for degradation by the proteasome, effectively reducing their levels within the cell. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins.
Comparison with Similar Compounds
(S,R,S)-AHPC-C5-NH2 dihydrochloride: Another E3 ligase ligand-linker conjugate with a longer linker chain.
(S,R,S)-AHPC dihydrochloride: A variant without the C2-NH2 functional group.
VH032-NH2 dihydrochloride: A closely related compound used in similar applications.
Uniqueness: (S,R,S)-AHPC-C2-NH2 dihydrochloride is unique due to its specific linker length and functional group, which can influence its binding affinity and specificity for target proteins. This uniqueness makes it a valuable tool in the design and development of PROTACs with tailored properties for specific research and therapeutic applications.
Properties
Molecular Formula |
C25H37Cl2N5O4S |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
1-[2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H |
InChI Key |
KPAQKVPFCMFPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



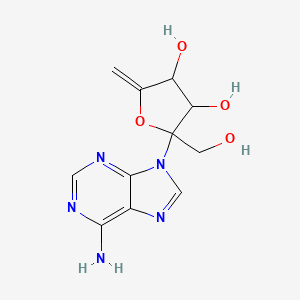
![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
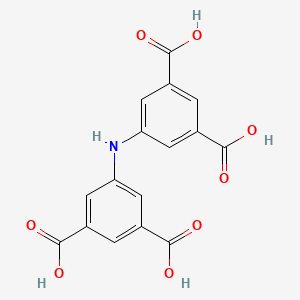
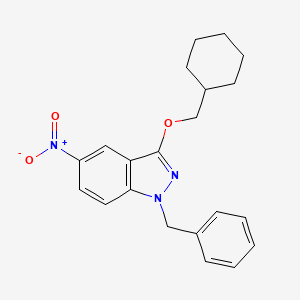
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)

